molecular formula C15H10ClNO3S B182879 4-Chlorophenyl quinoline-8-sulfonate CAS No. 5409-91-6

4-Chlorophenyl quinoline-8-sulfonate

Cat. No. B182879
CAS RN: 5409-91-6
M. Wt: 319.8 g/mol
InChI Key: WPVTYQWOFPYPSA-UHFFFAOYSA-N
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Description

4-Chlorophenyl quinoline-8-sulfonate, also known as CPQS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPQS is a sulfonated quinoline derivative that has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

4-Chlorophenyl quinoline-8-sulfonate has been studied for its potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and medicinal chemistry. 4-Chlorophenyl quinoline-8-sulfonate has been shown to have inhibitory effects on a variety of enzymes, including tyrosinase, cholinesterase, and carbonic anhydrase. Additionally, 4-Chlorophenyl quinoline-8-sulfonate has been shown to have anti-inflammatory and antioxidant properties.

Mechanism Of Action

The mechanism of action of 4-Chlorophenyl quinoline-8-sulfonate is not fully understood, but it is believed to involve the inhibition of enzymes and the scavenging of free radicals. 4-Chlorophenyl quinoline-8-sulfonate has been shown to bind to the active site of tyrosinase, which inhibits its activity. Similarly, 4-Chlorophenyl quinoline-8-sulfonate has been shown to inhibit the activity of cholinesterase and carbonic anhydrase.

Biochemical And Physiological Effects

4-Chlorophenyl quinoline-8-sulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful as a therapeutic agent for a variety of diseases. Additionally, 4-Chlorophenyl quinoline-8-sulfonate has been shown to have inhibitory effects on enzymes, which may make it useful as a research tool for studying enzyme function.

Advantages And Limitations For Lab Experiments

4-Chlorophenyl quinoline-8-sulfonate has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be stored for long periods of time. Additionally, it has been shown to have inhibitory effects on a variety of enzymes, which may make it useful as a research tool. However, one limitation is that it can be difficult to obtain high purity samples of 4-Chlorophenyl quinoline-8-sulfonate, which may make it difficult to perform certain experiments.

Future Directions

There are several future directions for research on 4-Chlorophenyl quinoline-8-sulfonate. One area of research could focus on the development of 4-Chlorophenyl quinoline-8-sulfonate as a therapeutic agent for diseases that involve inflammation or oxidative stress. Additionally, further research could be done to elucidate the mechanism of action of 4-Chlorophenyl quinoline-8-sulfonate and to identify other enzymes that it may inhibit. Finally, research could be done to optimize the synthesis method of 4-Chlorophenyl quinoline-8-sulfonate to yield higher purity and higher yields of the compound.
Conclusion:
In conclusion, 4-Chlorophenyl quinoline-8-sulfonate is a sulfonated quinoline derivative that has been extensively studied for its potential applications in scientific research. 4-Chlorophenyl quinoline-8-sulfonate has been shown to have inhibitory effects on a variety of enzymes, as well as anti-inflammatory and antioxidant properties. While 4-Chlorophenyl quinoline-8-sulfonate has several advantages and limitations for lab experiments, there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 4-Chlorophenyl quinoline-8-sulfonate involves the reaction of 4-chloroaniline with 8-hydroxyquinoline in the presence of sulfuric acid. The resulting product is then sulfonated with sulfuric acid to yield 4-Chlorophenyl quinoline-8-sulfonate. This method has been optimized to yield high purity and high yields of 4-Chlorophenyl quinoline-8-sulfonate.

properties

CAS RN

5409-91-6

Product Name

4-Chlorophenyl quinoline-8-sulfonate

Molecular Formula

C15H10ClNO3S

Molecular Weight

319.8 g/mol

IUPAC Name

(4-chlorophenyl) quinoline-8-sulfonate

InChI

InChI=1S/C15H10ClNO3S/c16-12-6-8-13(9-7-12)20-21(18,19)14-5-1-3-11-4-2-10-17-15(11)14/h1-10H

InChI Key

WPVTYQWOFPYPSA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)OC3=CC=C(C=C3)Cl)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)OC3=CC=C(C=C3)Cl)N=CC=C2

Other CAS RN

5409-91-6

Origin of Product

United States

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